molecular formula C13H8ClN B1607666 4-(3-Chlorophenyl)benzonitrile CAS No. 5728-39-2

4-(3-Chlorophenyl)benzonitrile

Cat. No.: B1607666
CAS No.: 5728-39-2
M. Wt: 213.66 g/mol
InChI Key: MPNMDPMKZISVOK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)benzonitrile is a chemical compound with the CAS Number: 5728-39-2. It has a molecular weight of 213.67 . It is used in various applications due to its properties .


Synthesis Analysis

The synthesis of benzonitriles, including this compound, can be achieved through a method involving the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .


Molecular Structure Analysis

The molecular structure of this compound has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .

Scientific Research Applications

Analytical Chemistry Applications

In the domain of analytical chemistry, compounds similar to 4-(3-Chlorophenyl)benzonitrile have been used as internal standards in high-performance liquid chromatography (HPLC) assays. For instance, a study developed a simple HPLC assay for chlorophenoxy and benzonitrile herbicides to aid in the diagnosis of acute poisoning, demonstrating the potential of benzonitrile derivatives in analytical methodologies (Flanagan & Ruprah, 1989).

Photophysics and Photochemistry

Research in photophysics has explored the charge-transfer dynamics of benzonitrile derivatives like 4-(Dimethylamino)benzonitrile, using techniques such as ultraviolet femtosecond stimulated Raman spectroscopy. These studies provide insights into the complex excited electronic states and intramolecular charge-transfer processes, which could be relevant for understanding the photophysical properties of this compound (Rhinehart, Challa, & McCamant, 2012).

Catalysis

In catalysis, research involving related benzonitrile compounds has focused on their roles as ligands in metal-catalyzed reactions. For example, the rhenium-catalyzed trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents highlights the utility of benzonitrile derivatives in facilitating such reactions, potentially applicable to this compound derivatives (Mejía & Togni, 2012).

Environmental Science

Environmental science applications include the study of transformation pathways and toxicity variations of benzophenone compounds during water treatment processes, which could parallel the environmental fate and treatment considerations for this compound derivatives (Liu, Wei, Liu, & Du, 2016).

Material Science

In material science, the study of advanced oxidation processes based on redox cycles, such as those involving Cr(III)/Cr(VI) in the presence of organic pollutants like chlorophenols, provides a context for understanding the reactivity and potential applications of this compound in the degradation of organic contaminants (Bokare & Choi, 2011).

Safety and Hazards

When handling 4-(3-Chlorophenyl)benzonitrile, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also advised to use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

4-(3-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNMDPMKZISVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362690
Record name 4-(3-chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-39-2
Record name 4-(3-chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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